molecular formula C16H12N2 B13100055 2-(3-Biphenylyl)pyrimidine

2-(3-Biphenylyl)pyrimidine

Cat. No.: B13100055
M. Wt: 232.28 g/mol
InChI Key: CIHXPMHUOQCNHZ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a biphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobiphenyl with amidines under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrimidine ring.

Example Reaction:

    Reactants: 3-bromobiphenyl, amidine

    Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide or ethanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The biphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Similar structure but with a single phenyl group instead of a biphenyl group.

    2-(4-Methylphenyl)pyrimidine: Similar structure with a methyl-substituted phenyl group.

    2-(4-Chlorophenyl)pyrimidine: Similar structure with a chlorine-substituted phenyl group.

Uniqueness

2-([1,1’-Biphenyl]-3-yl)pyrimidine is unique due to the presence of the biphenyl group, which can enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature can lead to improved pharmacokinetic properties and increased potency in medicinal applications.

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(3-phenylphenyl)pyrimidine

InChI

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H

InChI Key

CIHXPMHUOQCNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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